5-bromo-2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess a wide range of biochemical and physiological effects, making it an interesting subject for scientific investigation. In
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide is still being studied, but it is believed to be related to its ability to interact with certain proteins and enzymes in the body. This compound has been found to bind to the DNA of cancer cells and disrupt the replication process, leading to cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cancer cell proliferation, and disrupt the replication process of cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-bromo-2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide. One direction is the development of new cancer treatments based on this compound. Another direction is the study of its anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 5-bromo-2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 2-aminobenzimidazole in the presence of a base. The resulting compound is then treated with an acid to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
5-bromo-2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has been found to have various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
properties
IUPAC Name |
5-bromo-2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O2/c15-7-1-3-10(16)9(5-7)13(20)17-8-2-4-11-12(6-8)19-14(21)18-11/h1-6H,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYEHZYKHFWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Br)Cl)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |
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